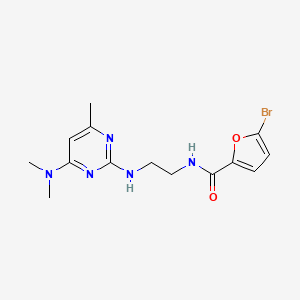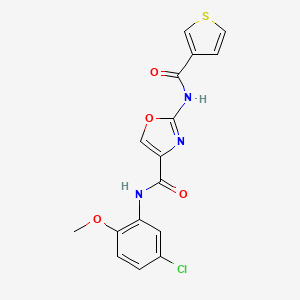![molecular formula C20H11Cl3N2O3S2 B2946086 2-({2-Nitro-4-[(2,4,5-trichlorophenoxy)methyl]phenyl}sulfanyl)-1,3-benzothiazole CAS No. 477869-55-9](/img/structure/B2946086.png)
2-({2-Nitro-4-[(2,4,5-trichlorophenoxy)methyl]phenyl}sulfanyl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-Nitro-4-[(2,4,5-trichlorophenoxy)methyl]phenyl}sulfanyl)-1,3-benzothiazole is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is also known as nitazoxanide, which is a broad-spectrum antiparasitic and antiviral drug. Nitazoxanide has been found to have a wide range of therapeutic applications, including the treatment of viral and parasitic infections, cancer, and inflammatory diseases.
Wirkmechanismus
Nitazoxanide exerts its antiviral and antiparasitic effects by interfering with the replication of these pathogens. It has been found to inhibit the pyruvate:ferredoxin oxidoreductase enzyme, which is essential for the energy metabolism of these pathogens. Nitazoxanide also inhibits the host cell signaling pathways that are required for viral replication.
Biochemical and Physiological Effects:
Nitazoxanide has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the immune response, reduce inflammation, and induce apoptosis in cancer cells. Nitazoxanide has also been found to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Nitazoxanide has several advantages for lab experiments. It is a broad-spectrum antiviral and antiparasitic agent, which makes it useful for studying a wide range of pathogens. It is also relatively easy to synthesize and has a high purity. However, nitazoxanide has some limitations for lab experiments. It can be toxic to some cell lines at high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of nitazoxanide. One area of research is the development of new nitazoxanide derivatives with improved antiviral and antiparasitic activity. Another area of research is the investigation of nitazoxanide's potential as a cancer therapy. Additionally, the use of nitazoxanide in combination with other drugs for the treatment of viral and parasitic infections is an area of active research. Finally, the role of nitazoxanide in modulating the immune response and reducing inflammation is an area of interest for the treatment of inflammatory diseases.
Synthesemethoden
Nitazoxanide is synthesized by the reaction of 2-mercaptobenzothiazole with 2-nitro-4-chlorobenzyl alcohol in the presence of a base. The resulting compound is then treated with 2,4,5-trichlorophenyl chloroformate to obtain nitazoxanide. This synthesis method is relatively simple and efficient, and it yields a high purity product.
Wissenschaftliche Forschungsanwendungen
Nitazoxanide has been extensively studied for its various scientific research applications. It has been found to exhibit antiviral activity against a wide range of viruses, including influenza, rotavirus, norovirus, and hepatitis viruses. Nitazoxanide has also been found to have antiparasitic activity against a variety of parasites, including Giardia lamblia, Cryptosporidium parvum, and Entamoeba histolytica.
Eigenschaften
IUPAC Name |
2-[2-nitro-4-[(2,4,5-trichlorophenoxy)methyl]phenyl]sulfanyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3N2O3S2/c21-12-8-14(23)17(9-13(12)22)28-10-11-5-6-19(16(7-11)25(26)27)30-20-24-15-3-1-2-4-18(15)29-20/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTHLYBLFPMBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)COC4=CC(=C(C=C4Cl)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B2946003.png)


![6-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2946008.png)

![3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile](/img/structure/B2946013.png)


![5-[(tert-Butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2946016.png)
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-7-carboxylic acid](/img/structure/B2946017.png)

![6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride](/img/structure/B2946019.png)
![2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2946025.png)
